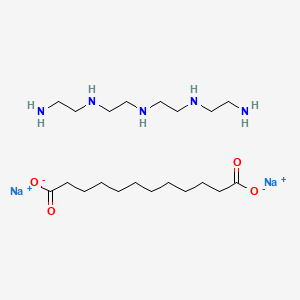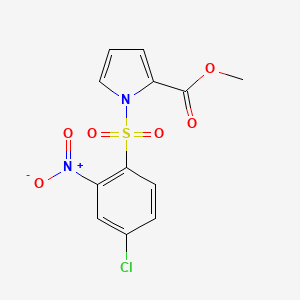
1-Piperidinebutyranilide, N-(2-(phenylthio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NM-591 involves the formation of a boron-dipyrromethene (BODIPY) core, which is then functionalized to achieve the desired photophysical properties. The reaction typically involves the condensation of a pyrrole derivative with a boron source under acidic conditions, followed by oxidation and purification steps .
Industrial Production Methods
Industrial production of NM-591 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
NM-591 undergoes various chemical reactions, including:
Substitution: The free carboxylic acid group in NM-591 can undergo substitution reactions to form stable amide bonds with primary amines.
Common Reagents and Conditions
Major Products
科学的研究の応用
NM-591 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting ROS and other reactive species.
Biology: Employed in cell imaging and tracking due to its photostability and bright fluorescence.
Medicine: Utilized in diagnostic assays and as a marker for various biological processes.
Industry: Applied in the development of sensors and other analytical tools.
作用機序
NM-591 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (589 nm) and emits light at a different wavelength (597 nm), making it useful for detecting and imaging various biological and chemical processes . The molecular targets include cellular membranes and other structures where the dye can localize and emit fluorescence upon excitation .
類似化合物との比較
Similar Compounds
- iFluor 594
- Texas Red
- TF4 (Tide Fluor 4)
- SunRed
- Cy3.5 (Cyanine-3.5)
Uniqueness
NM-591 is unique due to its high photostability and specific excitation/emission properties, which make it particularly suitable for long-term imaging and detection applications . Its ability to form stable amide bonds with primary amines also adds to its versatility in various chemical and biological applications .
特性
CAS番号 |
95434-11-0 |
|---|---|
分子式 |
C23H30N2OS |
分子量 |
382.6 g/mol |
IUPAC名 |
N-phenyl-N-(2-phenylsulfanylethyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H30N2OS/c26-23(15-10-18-24-16-8-3-9-17-24)25(21-11-4-1-5-12-21)19-20-27-22-13-6-2-7-14-22/h1-2,4-7,11-14H,3,8-10,15-20H2 |
InChIキー |
ATMJXTUENIUGBD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)









